N-ethyl-2-[(4-methylphenyl)formamido]acetamide
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Overview
Description
N-ethyl-2-[(4-methylphenyl)formamido]acetamide: is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, featuring an ethyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the formamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[(4-methylphenyl)formamido]acetamide typically involves the following steps:
Halogenation: A compound containing a 4-methylphenyl group undergoes halogenation to introduce a halogen atom.
Hydrolysis: The halogenated compound is then hydrolyzed to form an intermediate compound.
Esterification: The intermediate compound undergoes esterification with an appropriate reagent to form another intermediate.
Amine Transesterification: This intermediate is then subjected to amine transesterification using ethylamine or its salt to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield, cost-effectiveness, and environmental friendliness. The use of conventional and easily available starting materials is preferred to reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-[(4-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: N-ethyl-2-[(4-methylphenyl)formamido]acetamide is used as a reagent and intermediate in organic synthesis. It helps in the development of new synthetic pathways and innovative chemical processes .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a building block for synthesizing molecules with specific biological activities .
Medicine: The compound is explored for its potential use in drug development. Its structure suggests it could be used to create drugs for treating neurological diseases, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for diverse applications .
Mechanism of Action
The mechanism of action of N-ethyl-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological molecules, influencing their activity. The ethyl and 4-methylphenyl groups contribute to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
- N-ethyl-2-(4-formylphenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness: N-ethyl-2-[(4-methylphenyl)formamido]acetamide is unique due to its specific structural features, such as the 4-methylphenyl group and the formamido moiety.
Properties
IUPAC Name |
N-[2-(ethylamino)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-11(15)8-14-12(16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDHDBIQFKOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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